molecular formula C9H6FN3 B15361633 3-Fluoro-1-methyl-1H-indazole-5-carbonitrile

3-Fluoro-1-methyl-1H-indazole-5-carbonitrile

Cat. No.: B15361633
M. Wt: 175.16 g/mol
InChI Key: SMEQGRFDZWDIDB-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-indazole-5-carbonitrile is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-1H-indazole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1H-indazole, which is then subjected to fluorination and nitrile introduction. Here is a general synthetic route:

    Starting Material Preparation: Begin with 1-methyl-1H-indazole.

    Fluorination: Introduce the fluorine atom at the 3-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Nitrile Introduction: Convert the 5-position to a nitrile group using a cyanation reaction, often employing reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom using catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation might produce a carbonyl-containing compound.

Scientific Research Applications

3-Fluoro-1-methyl-1H-indazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Fluoro-1-methyl-1H-indazole-5-carbonitrile exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These features make it a valuable compound in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole-5-carbonitrile: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    3-Fluoro-1H-indazole-5-carbonitrile: Similar structure but without the methyl group, affecting its physical and chemical properties.

    5-Fluoro-1-methyl-1H-indazole-3-carbonitrile: Fluorine and nitrile groups are positioned differently, leading to distinct reactivity and applications.

Uniqueness

3-Fluoro-1-methyl-1H-indazole-5-carbonitrile is unique due to the specific positioning of its functional groups, which confer unique electronic properties and reactivity patterns. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C9H6FN3

Molecular Weight

175.16 g/mol

IUPAC Name

3-fluoro-1-methylindazole-5-carbonitrile

InChI

InChI=1S/C9H6FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3

InChI Key

SMEQGRFDZWDIDB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)C(=N1)F

Origin of Product

United States

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